2-Bromo-2',5'-dimethoxyacetophenone chemical properties
2-Bromo-2',5'-dimethoxyacetophenone chemical properties
An In-depth Technical Guide to 2-Bromo-2',5'-dimethoxyacetophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-2',5'-dimethoxyacetophenone, a pivotal reagent in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Strategic Importance
2-Bromo-2',5'-dimethoxyacetophenone, also known by its synonyms 2,5-Dimethoxyphenacyl bromide and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is a highly functionalized aromatic ketone.[1] Its strategic importance lies in the juxtaposition of a reactive α-bromo ketone with an electron-rich dimethoxy-substituted phenyl ring. This unique electronic and structural arrangement makes it an exceptionally versatile intermediate for constructing complex molecular architectures.
Identified by its CAS Number 1204-21-3 , this compound serves as a cornerstone in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2][3][4][5] Its applications span from the development of pharmaceuticals targeting neurological disorders to the fabrication of organic photovoltaics.[1] This guide will elucidate the chemical principles that enable these diverse applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases to ensure accuracy.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 1204-21-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][6] |
| Molecular Weight | 259.10 g/mol | [2][6] |
| Appearance | Pale yellow or beige fine crystalline powder/needles.[1][5][7] | [1][5][7] |
| Melting Point | 82-85 °C | [1] |
| Boiling Point | 323.1±27.0 °C (Predicted) | [8][9] |
| Solubility | Sparingly soluble in water (0.36 g/L at 25 °C).[5] | [5] |
| Storage Conditions | Store at 0-8°C in a well-ventilated, dry place under an inert atmosphere.[1][5] | [1][5] |
| Purity | Typically ≥97-98% (HPLC) | [1][3] |
Spectroscopic Profile
Spectroscopic data is crucial for reaction monitoring and final product confirmation.
| Technique | Key Features and Observed Shifts | Source(s) |
| ¹H NMR | Signals observed at approximately δ (ppm): 7.35 (d, J=3.0 Hz, 1H), 7.07 (dd, J=9.0, 3.0 Hz, 1H), 6.95 (d, J=9.0 Hz, 1H), 4.60 (s, 2H, -COCH₂Br), 3.90 (s, 3H, -OCH₃), 3.79 (s, 3H, -OCH₃). | [10] |
| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, brominated methylene carbon, and methoxy carbons. | [11] |
| IR Spectroscopy | Strong absorption band around 1675 cm⁻¹ corresponding to the conjugated C=O stretching of the ketone. | [6][12] |
Synthesis and Mechanistic Rationale
The primary industrial and laboratory-scale synthesis of 2-Bromo-2',5'-dimethoxyacetophenone involves the selective α-bromination of its precursor, 2',5'-dimethoxyacetophenone.
Synthetic Pathway
The reaction proceeds via the electrophilic addition of bromine to the enol or enolate form of the starting ketone. The choice of brominating agent is critical for achieving high yield and selectivity while minimizing side reactions, such as aromatic bromination.
Caption: Synthesis of 2-Bromo-2',5'-dimethoxyacetophenone via α-bromination.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification step.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.
-
Causality Check: The choice of a non-polar aprotic solvent like chloroform minimizes premature enolization and side reactions.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., polymer-supported pyridinium bromide perbromide, ~1.05 eq) to the flask at room temperature.[7] Using a polymer-supported reagent simplifies the workup, as the byproducts can be removed by simple filtration.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion. This prevents over-bromination and ensures optimal yield.
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove the polymer support (if used). Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, a solid, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Final Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and IR spectra, comparing them against reference data.
Reactivity and Applications
The reactivity of 2-Bromo-2',5'-dimethoxyacetophenone is dominated by the α-bromo ketone moiety, which acts as a potent electrophile.
Core Reactivity: Nucleophilic Substitution
The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction. This allows for the facile introduction of the 2,5-dimethoxyphenacyl group into various molecular scaffolds.
Caption: General Sₙ2 reactivity of 2-Bromo-2',5'-dimethoxyacetophenone.
Key Applications
-
Pharmaceutical Synthesis: This compound is a critical starting material for the API (Active Pharmaceutical Ingredient) Midodrine hydrochloride , which is used to treat low blood pressure (hypotension).[4] Its structure is also a building block for novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial properties.[1][5]
-
Materials Science: It is employed in the development of organic photovoltaics, where its electronic properties can enhance light absorption and energy conversion efficiency.[1] Additionally, it is used to create fluorescent probes for real-time biological imaging.[1]
-
Polymer Chemistry: The reagent plays a role in the synthesis of specialty polymers, contributing to materials with unique properties for coatings and adhesives.[1]
Safety and Handling
As a reactive chemical intermediate, proper handling and storage of 2-Bromo-2',5'-dimethoxyacetophenone are imperative for laboratory safety.
GHS Hazard Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][13]
Recommended Handling and PPE
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles (conforming to EN166).[14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[15]
-
-
Handling Procedures: Wash hands and any exposed skin thoroughly after handling.[14] Avoid breathing dust.[13]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, avoiding release to the environment.[13][14]
Conclusion
2-Bromo-2',5'-dimethoxyacetophenone is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. Its role as an electrophilic building block enables the synthesis of a diverse range of complex molecules, from life-saving pharmaceuticals to innovative materials. By understanding its properties, synthesis, and safe handling protocols as outlined in this guide, researchers can effectively leverage this powerful reagent to advance their scientific and developmental objectives.
References
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2-Bromo-2'5'-Dimethoxy Acetophenone. Vihita Drugs & Intermediates. [Link]
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2-Bromo-2',5'-dimethoxyacetophenone | C10H11BrO3 | CID 70997. PubChem. [Link]
-
2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. [Link]
-
Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
-
2-Bromo-2',5'-Dimethoxyacetophenone, 25 Kgs UN Approved drums, NLT 98% Purity. IndiaMART. [Link]
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